gamma-Diasarone
Description
Contextualization within Natural Product Chemistry and Phenylpropanoids
Gamma-asarone is a naturally occurring organic compound classified as a phenylpropene, which is a subgroup of phenylpropanoids. researchgate.net Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. Lignans, another significant class of natural products, are formed by the dimerization of two phenylpropanoid units. researchgate.net Asarone exists in three isomeric forms: α (trans), β (cis), and γ-asarone, which differ in the position and configuration of the double bond in their propylene side chain. researchgate.net Specifically, γ-asarone is the allylic isomer, distinguishing it from the propenylic α- and β-isomers. researchgate.net These compounds are notable constituents of various plant species. researchgate.net
Historical Overview of gamma-Asarone Discovery and Initial Characterization
The exploration of asarone isomers, including gamma-asarone, is linked to the long-standing use of plants from the Acorus and Asarum genera in traditional medicine. wikipedia.orgsysrevpharm.orgitmonline.org Scientific investigation into these plants led to the isolation and characterization of their active constituents. The asarone isomers were first isolated in the 1950s, marking a significant step in understanding the chemical principles behind the medicinal properties of these plants. researchgate.netresearchgate.net
Initial characterization of gamma-asarone involved determining its chemical structure, which is 1,2,4-trimethoxy-5-(2-propen-1-yl)-benzene. nist.gov Spectroscopic methods have been instrumental in elucidating the structures of asarone isomers and other natural products isolated alongside them. tandfonline.com Early research also focused on identifying the natural sources of these compounds, with plants like Acorus calamus (sweet flag) and various Asarum species being identified as primary sources. wikipedia.orgwikipedia.org
Broader Scientific Significance and Research Trajectory of gamma-Asarone
The scientific significance of asarone isomers, including gamma-asarone, lies in their diverse biological activities. Research has explored a wide range of potential pharmacological effects, such as anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties. patsnap.comnih.govmedchemexpress.com Studies have indicated that asarones can interact with multiple molecular targets within the body. nih.gov
The research trajectory for asarone isomers has been multifaceted. While early studies focused on their isolation and structural elucidation, subsequent research has delved into their pharmacological and toxicological profiles. nih.govnih.gov It is noteworthy that much of the research has concentrated on the α- and β-isomers of asarone. nih.gov The toxicological profile of gamma-asarone, in particular, is less understood compared to its isomers, with some studies indicating a need for more comprehensive evaluation. nih.gov The potential for asarones to have both therapeutic and toxic effects has led to ongoing investigations to better understand their mechanisms of action and safety profiles. nih.govnih.gov
Interactive Data Tables
Table 1: Chemical Properties of gamma-Asarone
| Property | Value | Reference |
| Chemical Formula | C12H16O3 | nist.gov |
| Molecular Weight | 208.2536 g/mol | nist.gov |
| IUPAC Name | 1,2,4-trimethoxy-5-prop-2-enylbenzene | nih.gov |
| CAS Number | 5353-15-1 | nist.gov |
| Synonyms | 1-Allyl-2,4,5-trimethoxybenzene, Euasarone, Isoasarone | nist.govnih.gov |
Table 2: Natural Sources of Asarone Isomers
| Plant Species | Family | Isomers Found | Reference |
| Acorus calamus (Sweet Flag) | Acoraceae | α-asarone, β-asarone, γ-asarone | researchgate.netresearchgate.net |
| Asarum species (Wild Ginger) | Aristolochiaceae | α-asarone, β-asarone, γ-asarone | researchgate.netwikipedia.org |
| Guatteria gaumeri | Annonaceae | Asarone isomers | researchgate.netnih.gov |
| Aniba hostmanniana | Lauraceae | Asarone isomers | researchgate.netnih.gov |
| Blumea mollis | Asteraceae | gamma-Asarone | nih.gov |
| Asarum yakusimense | Aristolochiaceae | gamma-Asarone | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
80434-33-9 |
|---|---|
Molecular Formula |
C24H32O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1 |
InChI Key |
ZPOQFZFDKXZAGL-RXSFTSLZSA-N |
SMILES |
CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Isomeric SMILES |
CC[C@H]1[C@@H]([C@H](C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Canonical SMILES |
CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |
Appearance |
Powder |
melting_point |
99-100°C |
physical_description |
Solid |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Gamma Diasarone
Natural Sources and Ethnobotanical Context
Gamma-Diasarone, a diterpenoid, has been identified in several plant species, contributing to the understanding of its natural occurrence and potential ethnobotanical uses.
Identification in Pteris semipinnata
This compound has been isolated from the herbs of Pteris semipinnata medchemexpress.com. Pteris semipinnata is a species of fern distributed mainly in tropical regions, including southern China, Taiwan, the Philippines, Vietnam, and other parts of Southeast Asia and India wikipedia.org. This fern typically grows in open forests, on acidic soil near streams or rocks, at altitudes below 900 meters wikipedia.org. The identification of this compound within this fern contributes to the phytochemical profile of Pteris semipinnata.
Identification in Commelina communis Linn Extracts
Commelina communis Linn, commonly known as the dayflower, is an annual herb utilized in traditional Chinese medicine for various ailments nih.gov. Research has identified this compound within the methanol-phase extract of Commelina communis Linn nih.gov. This study also reported other compounds such as Stigmasterol, Myrcene, and Lumichrome from the same extract nih.gov. The identification of this compound in Commelina communis adds to the known constituents of this plant, which also possesses antioxidant and alpha-glucosidase-inhibitory activities nih.gov.
Advanced Methodologies for Isolation and Purity Assessment
The isolation and purification of this compound, like other natural products, involve sophisticated chromatographic techniques. Ensuring the purity of the isolated compound is crucial for accurate structural elucidation and further research.
Chromatographic Techniques: Chromatography is fundamental for separating and purifying compounds from complex natural mixtures iipseries.orgrotachrom.combio-rad.comslideshare.net. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for isolating and analyzing phytoconstituents nih.goviipseries.orgtorontech.com. Preparative HPLC (Prep-HPLC) is particularly valuable for obtaining larger quantities of pure compounds iipseries.org. In the context of Commelina communis Linn extracts, Prep-HPLC was used to isolate four distinct fragments, one of which was identified as this compound nih.gov.
Structural Elucidation Methods: The determination of the molecular structure of isolated compounds like this compound typically relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments (e.g., COSY, HETCOR), provides detailed information about the arrangement of atoms and their connectivity within a molecule unl.edumestrelab.comslideshare.net. Mass Spectrometry (MS), especially high-resolution MS and tandem MS (MS/MS), is essential for determining accurate molecular weights, elemental composition, and fragmentation patterns, which aid significantly in structural characterization unl.edunih.gov. The integration of NMR and MS data is a powerful approach for comprehensive structural elucidation of natural products nih.govresearchgate.net.
Purity Assessment: Assessing the purity of isolated compounds is a critical step. HPLC, often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is a standard method for purity testing torontech.compatsnap.commeasurlabs.com. HPLC-DAD allows for the assessment of chemical purity and contamination by analyzing the spectral evolution across a chromatographic peak measurlabs.comchromatographyonline.com. By comparing the spectra of eluted compounds to reference standards or analyzing spectral similarity, researchers can identify potential impurities torontech.comchromatographyonline.com. Techniques like SDS-PAGE are also used for protein purity assessment, but for small molecules like this compound, HPLC-based methods are primary patsnap.com.
Synthetic Strategies and Chemical Transformations of Gamma Diasarone
Total Synthesis Approaches to gamma-Diasarone and its Core Structure
The construction of the fundamental indane skeleton of this compound relies on synthetic methods that can form carbon-carbon bonds in a controlled and stereoselective manner. Research has explored transition-metal catalysis as a powerful tool to achieve these transformations, starting from readily available precursors like α-asarone.
A significant strategy for assembling the indane core of compounds like this compound is the gold-catalyzed dimerization of substituted phenylpropenes, such as α-asarone. This reaction proceeds as a formal [3+2] cycloaddition, providing an environmentally friendly and stereoselective route to 1,2,3-trisubstituted indanes. thieme-connect.comclockss.org The use of a soft gold(I) catalyst, such as gold(I) chloride (AuCl), is crucial for activating the double bond of the phenylpropene substrate. thieme-connect.com This approach is particularly effective when conducted in ionic liquids, which can enhance reactivity and allow for the recycling of the catalyst. thieme-connect.comresearchgate.net The dimerization of α-asarone, a key precursor, has been noted in the context of these gold-catalyzed reactions of 1-phenylpropenes. researchgate.netthieme-connect.com
Table 1: Gold-Catalyzed Synthesis of Polysubstituted Indanes
| Parameter | Description |
|---|---|
| Reaction Type | Formal [3+2] Cycloaddition / Dimerization |
| Substrate | 1-Phenylpropenes (e.g., α-Asarone) |
| Catalyst | Gold(I) complexes (e.g., AuCl) |
| Solvent | Ionic Liquids (e.g., [EMIM][NTf2]) |
| Key Outcome | Stereoselective formation of 1,2,3-trisubstituted indanes |
| Advantages | Environmentally friendly, high stereoselectivity, catalyst recycling |
While not yet documented specifically for this compound, the palladium-catalyzed Nazarov-type cyclization is a powerful method for constructing the cyclopentanone (B42830) motif present in the isomeric β-diasarone. thieme-connect.com This reaction serves as a key precedent for its potential application in synthesizing the core structure of related diasarone compounds. The Nazarov cyclization is fundamentally a 4π-electrocyclic reaction of a divinyl ketone or its equivalent, which creates a five-membered ring. thieme-connect.com In the palladium-catalyzed variant, (hetero)arylallyl acetates can be used as precursors to generate the necessary pentadienyl cation intermediate under neutral conditions, leading to the formation of complex cyclopentanoids. thieme-connect.com This strategy highlights the utility of palladium catalysis in accessing the fundamental skeleton of the diasarone family.
Control over stereochemistry is a critical aspect of synthesizing complex molecules like this compound. The gold-catalyzed dimerization of phenylpropenes is noted for its high degree of stereoselectivity, yielding specific diastereomers of the polysubstituted indane product. thieme-connect.comresearchgate.net This selectivity arises from the controlled environment of the catalytic cycle, which dictates the spatial orientation of the reacting molecules.
In the context of Nazarov-type cyclizations, stereocontrol is governed by the Woodward-Hoffmann rules for electrocyclic reactions. The key 4π ring-closing step proceeds in a conrotatory fashion. The specific stereochemistry of the starting material and the ability of a chiral catalyst to influence the direction of this conrotatory closure are key to achieving enantioselectivity and controlling the relative configuration of the newly formed stereocenters.
Design and Synthesis of this compound Analogues and Derivatives
The chemical structure of this compound serves as a scaffold for the design and synthesis of novel analogues and derivatives. These modified compounds are essential tools for chemical biology and medicinal chemistry, allowing researchers to probe biological processes and investigate structure-activity relationships (SAR).
The modification of a natural product scaffold like this compound follows established principles of medicinal chemistry. The primary goals of creating analogues include:
Identifying the Pharmacophore: By systematically altering different functional groups on the this compound molecule, researchers can identify the key structural features responsible for its biological activity.
Improving Potency and Selectivity: Modifications can be made to enhance the interaction of the molecule with its biological target, leading to increased potency or improved selectivity over other targets.
Developing Research Probes: Functional handles can be introduced into the structure. For example, an azide or alkyne group can be installed for use in click chemistry to attach fluorescent dyes or biotin tags. These probes are invaluable for visualizing the molecule in cells or identifying its binding partners.
Optimizing Pharmacokinetic Properties: Changes to the molecular structure can improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for the development of therapeutic agents.
While specific research on this compound analogues is not extensively documented in publicly available literature, these general principles guide the synthetic efforts in natural product-based drug discovery.
Understanding the mechanisms of the key synthetic reactions is fundamental to optimizing them and extending their applicability.
Mechanism of Gold-Catalyzed Dimerization: The gold(I)-catalyzed dimerization of phenylpropenes like α-asarone is proposed to initiate with the coordination of the π-philic (soft) gold(I) catalyst to the alkene double bond. clockss.org This activation step facilitates the formation of a gold-quinone methide complex, which serves as the key reactive intermediate. clockss.org This electrophilic species then undergoes a cycloaddition with a second molecule of the phenylpropene to form the indane ring system, with the catalyst being regenerated at the end of the cycle. clockss.org
Mechanism of Nazarov-Type Cyclization: The classical Nazarov cyclization begins with the activation of a divinyl ketone precursor by a Lewis acid or protic acid to generate a pentadienyl cation. thieme-connect.com This cation then undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by orbital symmetry rules, to form an oxyallyl cation intermediate. The final step involves the elimination of a proton and subsequent tautomerization to yield the stable cyclopentenone product. thieme-connect.com In palladium-catalyzed variants, the catalyst facilitates the formation of the key cationic intermediate under milder, neutral conditions. thieme-connect.com
Preclinical Biological Efficacy Studies of Gamma Diasarone: in Vitro and in Vivo Contexts
Antiviral Efficacy Research
Inhibition of Dengue Virus Replication: Focus on NS5 2'-O Methyltransferase
Research has investigated the potential of diasarone-I, a compound closely related to gamma-Diasarone, as an antiviral agent against Dengue virus (DENV). Studies suggest that diasarone-I exhibits antiviral effects with a half maximal effective concentration (EC50) of 4.5 µM and a half maximal cytotoxicity concentration (CC50) greater than 80 µM nih.gov. Further analysis indicated that diasarone-I may function as an inhibitor of the Dengue virus non-structural protein 5 (NS5) 2'-O methyltransferase (MTase) nih.gov. This inhibition is associated with a decrease in DENV-induced STAT1 phosphorylation and interferon-stimulated genes (ISGs) nih.gov. The compound was observed to inhibit DENV replication at the RNA replication step nih.gov. These findings position diasarone-I as a potential candidate for the treatment of DENV infections, particularly through its interaction with the NS5 MTase, a crucial enzyme for viral replication nih.govmdpi.comnih.govbiorxiv.org.
Table 1: Antiviral Efficacy of Diasarone-I Against Dengue Virus
| Parameter | Value | Reference |
| EC50 | 4.5 µM | nih.gov |
| CC50 | >80 µM | nih.gov |
| Mechanism of Action | Inhibits RNA replication, NS5 2'-O Methyltransferase | nih.gov |
In Silico and In Vitro Evidence Against Monkeypox Virus
While specific preclinical studies detailing the in silico or in vitro efficacy of this compound against the Monkeypox virus (MPXV) were not found in the provided search results, related research has explored compounds from the Acorus genus for their potential against MPXV. For instance, Acorus calamus phytoconstituents have been screened in silico against essential virulence proteins of MPXV, identifying compounds with strong binding affinities to viral targets researchgate.net. Other in silico studies have focused on identifying potential MPXV inhibitors by targeting specific viral proteins such as A42R or A48R mdpi.comfrontiersin.org. These investigations highlight the utility of computational approaches in discovering novel antiviral agents against emerging viral threats like MPXV, though direct evidence for this compound's activity in this context is currently lacking in the reviewed literature.
Antibacterial Efficacy Research
Spectrum of Activity against Bacterial Strains (e.g., Staphylococcus aureus, Salmonella enterica)
Direct evidence detailing the specific antibacterial spectrum of this compound against bacterial strains such as Staphylococcus aureus or Salmonella enterica was not identified in the provided search results. However, the plant Acorus tatarinowii, from which this compound is derived, has been reported to possess antifungal activities researchgate.netnih.gov. Other plant-derived compounds, including terpenes and terpenoids, have demonstrated significant antibacterial activity against S. aureus and Salmonella enterica serovar Typhimurium mdpi.commdpi.com. For example, terpineol (B192494) showed bactericidal activity against S. aureus strains, and eugenol (B1671780) exhibited rapid bactericidal action against Salmonella enterica serovar Typhimurium mdpi.com. These findings suggest a broader context of antimicrobial potential within the Acorus genus, but specific data for this compound remains limited.
Proposed Cellular Targets in Bacterial Pathophysiology
The precise cellular targets of this compound within bacterial pathophysiology are not detailed in the provided literature. General mechanisms by which plant-derived compounds exert antibacterial effects often involve disruption of the bacterial cell membrane integrity, inhibition of cell wall synthesis, or interference with essential metabolic pathways mdpi.comnih.govfrontiersin.org. For instance, certain terpenes are known to cause loss of cellular membrane integrity, leading to bacterial death mdpi.com. However, specific molecular targets or pathways affected by this compound in bacterial pathogens have not been elucidated in the reviewed studies.
Emerging Biological Activities of this compound in Preclinical Models
Beyond its antiviral potential, the parent plant Acorus tatarinowii has been associated with a range of other preclinical biological activities. These include antidepressant, antiepileptic, anticonvulsant, antianxiety, neuroprotective, and antifatigue effects researchgate.netnih.gov. While these activities are attributed to the plant extract or other isolated compounds, specific emerging biological activities directly linked to this compound in preclinical models, other than its antiviral effects, were not detailed in the provided search results. Further research would be required to elucidate any additional therapeutic properties of this compound itself.
Compound List:
this compound (also referred to as Diasarone-I in some studies)
Molecular Mechanisms of Action and Target Identification for Gamma Diasarone
Elucidation of Specific Molecular Target Interactions and Binding Sites
(No data available)
Modulation of Intracellular Signaling Pathways
Interactions with JAK/STAT Signaling Cascade
(No data available)
Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK)
(No data available)
Role in Phosphatidylinositol 3-Kinase (PI3K)-Akt Pathway Regulation
(No data available)
Cross-talk with Nuclear Factor Kappa B (NF-κB) Pathway
(No data available)
Engagement with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Signaling
(No data available)
Impact on Gene Expression Profiles and Transcriptional Regulation
Currently, there are no publicly available studies that have investigated the impact of gamma-Diasarone on global gene expression profiles or its specific mechanisms of transcriptional regulation. Research in this area would typically involve techniques such as microarray analysis or RNA sequencing (RNA-Seq) to determine which genes are up- or down-regulated in cells or tissues upon treatment with the compound.
Subsequent studies would aim to uncover the molecular pathways through which this compound might exert these effects. This could involve investigating its influence on the activity of specific transcription factors, which are proteins that bind to DNA and regulate the transcription of genes. Furthermore, its potential to modify the epigenetic landscape, for instance through changes in DNA methylation or histone modification, would be another critical area of investigation. However, at present, no such data for this compound has been published.
Table 5.3.1: Hypothetical Data on Gene Expression Changes Induced by this compound This table is for illustrative purposes only, as no experimental data is currently available.
| Gene Symbol | Fold Change | Function | Potential Implication |
|---|---|---|---|
| GENE-A | - | - | - |
| GENE-B | - | - | - |
| GENE-C | - | - | - |
Biophysical Characterization of Protein-Ligand Binding for this compound
The identification of direct protein targets is fundamental to understanding the mechanism of action of any bioactive compound. The biophysical characterization of the interaction between this compound and its potential protein targets is an area where research is needed. Techniques commonly employed for this purpose include:
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): To study the kinetics of the interaction, including the association (kon) and dissociation (koff) rates.
X-ray Crystallography or Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the this compound-protein complex, revealing the specific amino acid residues involved in the interaction.
Without such studies, the molecular targets of this compound remain unknown, and consequently, a detailed understanding of its mechanism of action is not possible.
Table 5.4.1: Illustrative Biophysical Data for a Hypothetical this compound-Protein Interaction This table is for illustrative purposes only, as no experimental data is currently available.
| Target Protein | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, -TΔS) | Key Interacting Residues |
|---|---|---|---|
| Protein-X | - | - | - |
| Protein-Y | - | - | - |
Structure Activity Relationship Sar Analysis and Rational Design of Gamma Diasarone Analogues
Correlative Analysis of Chemical Structure and Biological Potency of gamma-Diasarone
Structure-Activity Relationship (SAR) analysis establishes the link between the three-dimensional structure of a molecule and its biological activity wikipedia.orgdrugdesign.org. For this compound, a compound identified as a phytoconstituent of Acorus calamus L. nih.govresearchgate.net, understanding its SAR involves correlating its specific sesquiterpenoid structural features with its observed biological effects. This compound has demonstrated potential antiviral activities, including against the Monkeypox virus nih.govresearchgate.net and has been implicated in the inhibition of Dengue viral infection nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling extends SAR analysis by developing mathematical equations that quantitatively correlate molecular descriptors with biological activity wikipedia.orgnih.govamazon.comnih.govchemmethod.comnih.govresearchgate.net. The primary goal of QSAR is to predict the biological activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
The typical QSAR workflow for developing models for this compound derivatives would involve several key steps:
Dataset Compilation: Synthesizing or acquiring a library of this compound analogues with systematically varied structural features and their corresponding measured biological activities (e.g., IC50 values against a specific virus or protein target).
Molecular Descriptor Calculation: For each analogue in the dataset, a range of molecular descriptors are computed. These can include physicochemical properties (e.g., logP for lipophilicity, molecular weight), topological indices, electronic properties (e.g., partial charges, electronegativity), and shape-based descriptors nih.govchemmethod.comnih.gov.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or Artificial Neural Networks (ANN), are employed to build a mathematical model that links the calculated descriptors to the observed biological activity nih.govchemmethod.comresearchgate.net.
Model Validation: The predictive power and reliability of the developed QSAR model are rigorously assessed using statistical metrics. Key validation parameters include the squared correlation coefficient (R²), adjusted R², cross-validated R² (Q²), and external validation R²_pred nih.govresearchgate.net.
A well-validated QSAR model for this compound derivatives would enable researchers to rapidly screen virtual libraries of potential analogues, identify promising structural modifications, and prioritize compounds for synthesis and experimental testing, significantly accelerating the development of potent and selective agents.
Computational Methodologies for SAR Elucidation
Computational methodologies play a pivotal role in modern SAR elucidation, providing powerful tools to investigate molecular interactions and predict biological outcomes, especially when experimental data is scarce or to complement experimental findings uni-bonn.denih.gov.
Molecular Docking: This technique is central to understanding how small molecules like this compound or its analogues interact with their biological targets, typically proteins nih.govnih.govmdpi.com. Molecular docking involves simulating the binding of a ligand into the three-dimensional structure of a target receptor's active site. The process generates various possible binding poses and ranks them based on scoring functions that estimate binding affinity, often expressed as binding energy (e.g., in kcal/mol) nih.govnih.govmdpi.com. Docking studies can reveal critical insights into SAR by identifying:
Key amino acid residues within the target's binding site that interact with the ligand.
The nature of these interactions, such as hydrogen bonds, hydrophobic contacts, or electrostatic forces nih.govnih.govmdpi.comacs.org.
The optimal conformation and orientation of the ligand for maximal binding.
For this compound, molecular docking has been employed to assess its potential interactions with viral proteins, such as the A42R protein of the Monkeypox virus, indicating significant binding affinity nih.govresearchgate.net. Similarly, docking studies have been used to investigate interactions with SARS-CoV-2 proteins, revealing how certain compounds can disrupt critical viral-host interactions acs.orgunimed.ac.idarchivesofmedicalscience.com. These insights directly inform SAR by highlighting which parts of the this compound structure are involved in binding and how modifications might enhance or alter these interactions.
Other Computational Approaches: Beyond docking, other computational methods contribute to SAR elucidation. Pharmacophore modeling can define the essential spatial arrangement of chemical features required for biological activity. Molecular dynamics simulations can provide insights into the dynamic behavior of ligand-target complexes over time, offering a more nuanced understanding of binding stability and conformational changes nih.gov.
Rational Design Principles for Novel Bioactive this compound Analogues
Rational design leverages the knowledge gained from SAR analysis, QSAR modeling, and computational methodologies to strategically modify a lead compound's structure, aiming to enhance its biological potency, selectivity, pharmacokinetic properties, or reduce undesirable side effects nih.govresearchgate.net. For this compound, this process involves a systematic approach to chemical modification.
Key principles for the rational design of this compound analogues include:
Structure-Based Design: If the three-dimensional structure of the biological target is known, docking simulations can guide the design of analogues. For example, if SAR studies or docking reveal that a specific hydroxyl group on this compound is critical for hydrogen bonding with the target, analogues could be designed to reinforce this interaction or explore variations at that position. Conversely, if a particular moiety is found to cause steric hindrance or unfavorable interactions, it could be modified or removed.
QSAR-Guided Design: QSAR models provide predictive insights into how structural changes will affect biological activity. By analyzing the descriptors identified as important in a QSAR model for this compound analogues, researchers can design new compounds predicted to have higher potency. For instance, if a QSAR model indicates that increased lipophilicity (higher logP) is correlated with enhanced activity, analogues with more lipophilic substituents would be synthesized.
Exploration of Chemical Space: Rational design involves exploring novel chemical modifications to this compound's core structure. This could include altering substituents on the sesquiterpenoid rings, modifying functional groups, or introducing bioisosteres (chemically different groups with similar biological effects) to improve binding affinity, metabolic stability, or other desirable properties.
Iterative Optimization: The design process is iterative. Initial analogues are synthesized and tested, and the resulting SAR and QSAR data are used to refine the design of subsequent generations of compounds. This cycle of design, synthesis, testing, and analysis allows for continuous optimization towards a lead candidate with superior properties.
By applying these principles, researchers can systematically modify the this compound scaffold to develop novel compounds with enhanced efficacy and potentially broader therapeutic applications.
Compound Name Index
this compound
Sesquiterpenoids
Aromatic cadinane (B1243036) sesquiterpenoids
Monoterpenes
Hydrazones
Quinazolinonyl analogues
Diarylaniline analogues
Anilinopyrimidines
Chalcone analogues
8-Hydroxyquinoline derivatives
Quercetin and its derivatives
Phytoconstituents from Acorus calamus L.
SARS-CoV-2 spike-ACE2 interacting compounds
Monkeypox virus protein inhibitors
Dengue virus methyltransferase inhibitors
Data Table: Representative QSAR Model Performance Metrics
Computational Chemistry and in Silico Approaches in Gamma Diasarone Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. For gamma-Diasarone, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various biological targets. By simulating the binding of this compound to the active sites of specific proteins or enzymes, researchers can hypothesize potential therapeutic targets and understand the molecular basis of its activity. This method involves scoring functions that estimate the binding energy, allowing for the ranking of potential interactions and the identification of high-affinity binders. Virtual screening, often coupled with docking, uses these principles to rapidly assess large libraries of compounds for potential activity, including identifying this compound-like scaffolds.
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the temporal behavior of molecules, allowing for the study of conformational changes, flexibility, and dynamic interactions over time. For this compound, MD simulations can reveal its stable conformations in different environments and how it interacts with its surroundings, such as protein binding pockets or cellular membranes. These simulations track the movement of atoms and molecules by solving Newton's laws of motion, providing a dynamic picture of molecular processes. By analyzing parameters like Root-Mean-Square Deviation (RMSD) and Radius of Gyration (Rg), researchers can assess the stability and conformational landscape of this compound and its complexes.
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of molecules like this compound. DFT methods allow for the precise calculation of properties such as electron distribution, molecular orbitals, bond energies, and reaction pathways. These calculations can predict how this compound might participate in chemical reactions, its stability, and its electronic interactions with other molecules or surfaces. By analyzing the electronic configuration and frontier molecular orbitals, researchers can infer potential reactivity patterns and chemical behavior.
Virtual Screening for Discovery of this compound-like Scaffolds
Virtual screening leverages computational methods, including docking and pharmacophore modeling, to identify compounds with similar structural features or biological activities to this compound. This process involves screening large databases of chemical compounds to find potential drug candidates or novel molecular scaffolds that share key characteristics with this compound. By identifying molecules with similar shapes or pharmacophoric features, researchers can discover new compounds that may exhibit comparable or improved biological effects, or identify new targets for this compound itself.
Derivation of Mechanistic Insights from Theoretical Models
The integration of findings from molecular docking, molecular dynamics, and quantum chemical calculations allows for the derivation of comprehensive mechanistic insights into the behavior of this compound. Theoretical models can explain how this compound interacts with its targets at an atomic level, predict reaction mechanisms, and elucidate the underlying principles governing its activity. For instance, understanding the electronic structure (via DFT) can explain observed reactivity, while MD simulations can detail the dynamic processes of binding and conformational change, collectively providing a detailed molecular narrative of its function.
Future Research Directions and Translational Perspectives for Gamma Diasarone
Innovations in Synthetic Methodologies for Accessing Diverse Analogues
The efficient and scalable synthesis of gamma-Diasarone and its analogues is paramount for comprehensive biological evaluation and potential drug development. Recent advancements have highlighted innovative synthetic strategies, such as palladium-catalyzed reactions. For instance, a Pd-catalyzed Nazarov-type cyclization has been demonstrated as an effective method for the total synthesis of β-Diasarone and other complex cyclopentanoids researchgate.netacs.org. This approach allows for the stereoselective preparation of cyclopentenone scaffolds, which are valuable building blocks in organic synthesis researchgate.netiisermohali.ac.in. Future research should focus on further refining these catalytic methods, exploring alternative or complementary catalytic systems (e.g., gold catalysis for related structures) thieme-connect.com, and developing high-throughput synthesis platforms to generate diverse libraries of this compound analogues. Such libraries are essential for structure-activity relationship (SAR) studies, enabling the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Q & A
Basic: What are the standard analytical methods for identifying and quantifying gamma-Diasarone in complex biological matrices?
Answer:
this compound’s identification and quantification require high-resolution techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) . Key steps include:
- Sample Preparation: Use solid-phase extraction (SPE) to isolate this compound from interfering compounds .
- Chromatographic Conditions: Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) to improve peak resolution .
- Validation: Follow ICH guidelines for linearity, sensitivity (LOD/LOQ), and intra-/inter-day precision to ensure reproducibility .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthetic optimization involves:
- Reaction Parameter Screening: Test variables like catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients to identify ideal conditions .
- Purification Techniques: Employ recrystallization (using ethanol/water mixtures) or preparative TLC to isolate high-purity this compound .
- Yield Tracking: Use factorial design experiments to analyze interactions between variables and maximize efficiency .
Advanced: What experimental strategies resolve contradictions in reported pharmacological effects of this compound (e.g., cytotoxic vs. cytoprotective outcomes)?
Answer:
Addressing contradictory findings requires:
- Dose-Response Replication: Systematically test this compound across a broader concentration range (e.g., 0.1–100 µM) to identify threshold effects .
- Contextual Variable Control: Standardize cell culture conditions (e.g., oxygen levels, serum concentration) to minimize confounding factors .
- Meta-Analysis: Aggregate existing data to identify trends, such as cell-type-specific responses or synergistic interactions with other compounds .
Advanced: How can computational models predict this compound’s molecular interactions with novel protein targets?
Answer:
Molecular Dynamics (MD) Simulations and Docking Studies are critical:
- Target Selection: Prioritize proteins with structural homology to known this compound-binding partners (e.g., cytochrome P450 isoforms) .
- Force Field Calibration: Use AMBER or CHARMM parameters to improve binding affinity predictions .
- Validation: Compare in silico results with SPR (Surface Plasmon Resonance) binding assays to refine model accuracy .
Basic: What in vitro assays are most reliable for assessing this compound’s antioxidant activity?
Answer:
Standard assays include:
- DPPH Radical Scavenging: Measure IC50 values under controlled pH and temperature .
- Lipid Peroxidation Inhibition: Use rat liver homogenates exposed to Fe²⁺/ascorbate, quantifying malondialdehyde (MDA) via TBARS assay .
- Positive Controls: Include ascorbic acid or Trolox to benchmark activity and validate experimental conditions .
Advanced: How should longitudinal studies be designed to evaluate this compound’s chronic toxicity in vivo?
Answer:
Design considerations include:
- Dosing Regimens: Test subchronic (90-day) and chronic (12-month) exposure in rodent models, with staggered sacrifice intervals for histopathology .
- Biomarker Panels: Monitor liver/kidney function (ALT, creatinine) and oxidative stress markers (SOD, GPx) .
- Ethical Frameworks: Adhere to ARRIVE guidelines for humane endpoints and sample size justification to reduce bias .
Advanced: What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
Answer:
- Model Fitting: Use nonlinear regression (e.g., Hill equation, log-logistic models) to estimate EC50 and maximal efficacy .
- Outlier Management: Apply Grubbs’ test or robust regression to address heteroscedasticity .
- Bayesian Meta-Analysis: Pool data from multiple studies to quantify uncertainty and identify covariates influencing response variability .
Basic: How can researchers validate the specificity of this compound antibodies in immunohistochemical assays?
Answer:
- Preabsorption Controls: Preincubate antibodies with excess this compound to confirm signal loss .
- Cross-Reactivity Testing: Test against structural analogs (e.g., alpha-/beta-Diasarone) to assess specificity .
- Western Blot Correlation: Compare immunohistochemical results with Western blot band patterns .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
